molecular formula C15H27BrO6 B11828891 Propargyl-PEG6-Br

Propargyl-PEG6-Br

Cat. No.: B11828891
M. Wt: 383.27 g/mol
InChI Key: VADSRAOHGSOPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG6-Br is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). It is used to join two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells . This compound is particularly valuable in research and development due to its ability to facilitate the targeted degradation of specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG6-Br is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and propargyl bromide. The synthesis typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG6-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Propargyl-PEG6-Br functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG6-Br is unique due to its propargyl group, which allows for click chemistry reactions, and its bromine atom, which enables nucleophilic substitution. This dual functionality makes it highly versatile for various applications in research and industry .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BrO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSRAOHGSOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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